1H-Pyrrolo[3,4-c]pyridin-3(2H)-one
Overview
Description
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Scientific Research Applications
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic properties.
Safety and Hazards
Future Directions
The broad spectrum of pharmacological properties of “1H-Pyrrolo[3,4-c]pyridin-3(2H)-one” derivatives is the main reason for developing new compounds containing this scaffold . Future research may focus on exploring its potential in treating diseases of the nervous and immune systems, and its antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of FGFRs results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that a compound with a low molecular weight would be an appealing lead compound, beneficial to the subsequent optimization .
Result of Action
In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfrs can vary under different conditions , which could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy. These interactions are primarily mediated through binding to the ATP-binding pocket of the receptor, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, for instance, this compound has been observed to inhibit cell proliferation and induce apoptosis . It significantly affects cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are pivotal in regulating cell growth and survival . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The compound acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, which is essential for the receptor’s kinase activity . This binding prevents the autophosphorylation of tyrosine residues within the receptor, thereby inhibiting the activation of downstream signaling cascades . Furthermore, this compound has been shown to induce conformational changes in the receptor, enhancing its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound demonstrates stability under physiological conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . Higher doses may result in adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses exceeding this threshold can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can either be excreted or further processed by conjugation reactions . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Additionally, its localization within the cell can influence its interaction with other biomolecules and its overall therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a pyridine derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired pyrrolo[3,4-c]pyridin-3(2H)-one structure .
Industrial Production Methods
Industrial production methods for this compound are less documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield maximization, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrolo[3,4-c]pyridin-3(2H)-one derivative with an additional oxygen-containing group, while reduction might yield a more saturated version of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different positioning of nitrogen atoms.
1H-Pyrazolo[3,4-b]pyridine: Features a pyrazole ring fused to a pyridine ring, differing in the type of nitrogen-containing ring fused to the pyridine.
Uniqueness
1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .
Properties
IUPAC Name |
1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSODFDWJFAKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608214 | |
Record name | 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-95-7 | |
Record name | 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40107-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-3H-pyrrolo[3,4-c]pyridin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one scaffold in medicinal chemistry?
A: The 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one framework serves as a versatile building block in drug discovery. Its presence in various biologically active molecules highlights its potential in targeting a range of therapeutic areas. For instance, this scaffold is found in inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), an enzyme implicated in various diseases [].
Q2: How does the absolute configuration of the pyrrolopiperidine fragment influence its biological activity?
A: A study utilized (R)-(−)-Mosher acid chloride to determine the absolute configuration of a synthesized derivative of 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one []. This highlights the importance of chirality in drug design, as different enantiomers can exhibit varying pharmacological profiles. Understanding the specific stereochemical requirements for target interaction is crucial for optimizing drug efficacy and safety.
Q3: Can you elaborate on the synthetic strategies employed for constructing the 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one core?
A: Researchers have developed innovative synthetic routes to access this scaffold. One notable approach involves a ruthenium-catalyzed [2 + 2 + 2] cyclotrimerization reaction between a diyne and an alkoxycarbonyl isocyanate, showcasing the utility of transition-metal catalysis in complex molecule synthesis []. Another method focuses on the synthesis of the isonicotinoylnicotinamide scaffolds found in naturally occurring isoniazid-NAD(P) adducts, highlighting the relevance of this framework in understanding biological processes [].
Q4: What analytical techniques are commonly employed for characterizing compounds containing the 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one moiety?
A: Various techniques are crucial for characterizing these compounds. X-ray crystallography was utilized to elucidate the three-dimensional structure of a synthesized derivative, providing insights into its conformation and intermolecular interactions, including hydrogen bonding with a water molecule []. Additional methods like NMR spectroscopy and mass spectrometry are likely employed to confirm the identity and purity of synthesized compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.